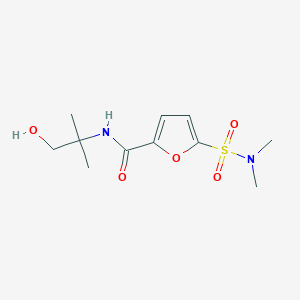
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H18N2O5S and its molecular weight is 290.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The compound features a furan ring, a dimethylsulfamoyl group, and a hydroxymethyl isopropyl moiety, which contribute to its unique properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) and breast cancer cells. The mechanism often involves the inhibition of topoisomerase II, leading to antiproliferative effects in mammalian cells .
- Antimicrobial Properties : Compounds derived from furan derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating potential for therapeutic applications in infectious diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives may induce oxidative stress in target cells, contributing to their cytotoxic effects .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | High antitumor activity |
| Compound B | HCC827 | 5.13 ± 0.97 | Moderate antitumor activity |
| Compound C | MRC-5 | 3.11 ± 0.26 | Cytotoxicity on normal cells |
These findings indicate that while certain compounds exhibit potent antitumor effects, they also show cytotoxicity against normal fibroblast cell lines (MRC-5), highlighting the need for further optimization to enhance selectivity .
Research Findings
In a study focusing on the synthesis and evaluation of similar furan derivatives, it was found that modifications to the furan ring could significantly alter biological activity. For instance:
- Structural Modifications : Substituents at various positions on the furan ring were analyzed for their impact on cytotoxicity and selectivity towards cancer versus normal cells.
- Optimization Strategies : The research emphasized the importance of chemical modifications to improve therapeutic indices while minimizing adverse effects on healthy tissues .
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-11(2,7-14)12-10(15)8-5-6-9(18-8)19(16,17)13(3)4/h5-6,14H,7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWCYIPQJWXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













